molecular formula C17H34Sn B8497103 Stannane, tributyl-1-pentynyl- CAS No. 86633-17-2

Stannane, tributyl-1-pentynyl-

Cat. No.: B8497103
CAS No.: 86633-17-2
M. Wt: 357.2 g/mol
InChI Key: JHLNXICNFIVZPA-UHFFFAOYSA-N
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Description

"Stannane, tributyl-1-pentynyl-" is an organotin compound featuring a tributyltin group bound to a 1-pentynyl substituent (a five-carbon alkyne chain). Organotin compounds are widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Stille coupling), due to their ability to transfer organic groups to electrophilic partners . The 1-pentynyl group introduces both steric bulk and a reactive alkyne moiety, which can influence the compound’s reactivity and applications.

Properties

CAS No.

86633-17-2

Molecular Formula

C17H34Sn

Molecular Weight

357.2 g/mol

IUPAC Name

tributyl(pent-1-ynyl)stannane

InChI

InChI=1S/C5H7.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h3,5H2,1H3;3*1,3-4H2,2H3;

InChI Key

JHLNXICNFIVZPA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Tributyl(prop-1-ynyl)stannane (CAS 64099-82-7)

  • Structure : Features a shorter propargyl (C≡C-CH₂-) group instead of 1-pentynyl.
  • However, the terminal alkyne in 1-pentynyl may offer unique reactivity in click chemistry or cycloadditions .
  • Applications : Propargyl derivatives are commonly used in polymer chemistry and material science, whereas longer alkynes like 1-pentynyl may be preferred in pharmaceutical intermediates requiring extended carbon frameworks .

b. Allyltributylstannane

  • Structure : Contains an allyl (CH₂=CH-CH₂-) group.
  • Reactivity : The allyl group participates in electrophilic allylation reactions, contrasting with the alkyne’s nucleophilic or coupling behavior. The 1-pentynyl group’s sp-hybridized carbon offers distinct electronic properties for cross-coupling .
  • Thermal Stability : Allyltributylstannane may exhibit lower thermal stability due to the allyl group’s susceptibility to decomposition, whereas the 1-pentynyl group’s rigidity could enhance stability .

c. Tributyl(3,3,3-trifluoroprop-1-en-2-yl)stannane (CAS 156628-75-0)

  • Structure : Incorporates a fluorinated vinyl group.
  • Electronic Effects : The electron-withdrawing fluorine atoms polarize the tin-carbon bond, altering reactivity in electrophilic substitutions. In contrast, the 1-pentynyl group’s electron-rich alkyne may favor nucleophilic pathways .
  • Environmental Impact: Fluorinated stannanes may exhibit greater environmental persistence compared to non-fluorinated analogs like 1-pentynyl derivatives .

Physical and Chemical Properties

Property Tributyl-1-pentynyl-stannane Tributyl(prop-1-ynyl)stannane Allyltributylstannane
Molecular Weight Higher (~385 g/mol) Lower (~335 g/mol) ~331 g/mol
Boiling Point Likely higher due to longer chain Moderate Lower
Solubility Lower in polar solvents Similar Higher in hydrocarbons
Reactivity Alkyne-specific (e.g., Sonogashira) Propargyl coupling Allylation

Toxicity and Environmental Impact

All tributyltin compounds exhibit significant toxicity, affecting aquatic life and human health . However, substituents influence environmental behavior:

  • Regulatory Status : Tributyltin compounds are restricted under international regulations (e.g., IMO AFS Convention). Substitutes like 1-pentynyl derivatives are still scrutinized for industrial use .

Q & A

Q. What are the established synthetic routes for tributyl-1-pentynyl stannane, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : Tributyl-1-pentynyl stannane can be synthesized via tin-halide substitution reactions. A common approach involves reacting tributyltin halides with 1-pentynyl Grignard or lithium reagents. Key parameters include:
  • Temperature : Maintain low temperatures (−78°C to 0°C) to minimize side reactions, as demonstrated in halo-stannane syntheses .
  • Stoichiometry : Ensure a 1:1 molar ratio of tributyltin halide to alkyne reagent to avoid unreacted intermediates.
  • Solvent : Use anhydrous THF or ethers to stabilize reactive intermediates.
    Optimization can be monitored via gas evolution (e.g., hydrogen in stannane reactions) and validated by NMR or GC-MS .

Q. Which spectroscopic techniques are pivotal for characterizing tributyl-1-pentynyl stannane, and what are the diagnostic spectral features?

  • Methodological Answer : Key techniques include:
  • <sup>119</sup>Sn NMR : A singlet near δ −10 to −20 ppm confirms the presence of tributyltin groups .
  • IR Spectroscopy : Alkyne C≡C stretches (~2100–2260 cm⁻¹) and Sn-C vibrations (450–550 cm⁻¹) are critical markers.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]<sup>+</sup> at m/z ~372) and isotopic patterns for tin (Sn, 120 amu) validate the structure.
    Cross-reference data with analogous compounds like tributyl(ethynyl)stannane (CAS 994-89-8) .

Q. What safety protocols are essential when handling tributyl-1-pentynyl stannane in laboratory settings?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile tin compounds.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid skin contact due to potential neurotoxicity .
  • Decomposition Risks : Store under inert atmospheres (N₂ or Ar) to prevent oxidation or hydrolysis, which may release toxic byproducts .

Advanced Research Questions

Q. How do computational studies inform the reaction mechanisms of tributyl-1-pentynyl stannane in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model:
  • Transmetalation Barriers : Compare energy barriers for Sn-C bond cleavage in Stille couplings.
  • Electronic Effects : Assess how the pentynyl group’s electron-withdrawing nature influences reactivity vs. phenyl or alkyl substituents.
    Reference experimental data from analogous reactions, such as tributyl(thiophen-2-yl)stannane (CAS 54663-78-4), to validate computational predictions .

Q. How should researchers address discrepancies in reported reactivity or stability data for tributyl-1-pentynyl stannane across different studies?

  • Methodological Answer :
  • Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Decomposition Analysis : Use TGA or DSC to monitor thermal stability, as tributyltin compounds may degrade at >100°C .
  • Isotopic Labeling : Track reaction pathways using deuterated solvents or <sup>13</sup>C-labeled alkynes to confirm intermediates.

Q. What methodological approaches are recommended for investigating the catalytic applications of tributyl-1-pentynyl stannane in cross-coupling reactions?

  • Methodological Answer : Design experiments to assess:
  • Catalyst Compatibility : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with varying ligands (e.g., AsPh₃ for enhanced Sn-Pd transmetalation).
  • Substrate Scope : Test coupling with aryl halides (e.g., iodobenzene vs. bromobenzene) to evaluate electronic and steric effects.
  • Kinetic Profiling : Use in situ <sup>119</sup>Sn NMR to monitor reaction progress and identify rate-limiting steps .

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